An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Applications
A Note on Isomeric Specificity: This guide focuses on the well-documented and commercially available compound 4'-Bromo-2,2,2-trifluoroacetophenone (CAS No. 16184-89-7) , where the trifluoromethyl group is on the acetyl moiety. The isomeric structure 4'-Bromo-2',3',6'-trifluoroacetophenone, with fluorine atoms on the phenyl ring, is not readily found in the scientific literature or commercial catalogs. The principles of synthesis and characterization outlined herein, however, provide a foundational framework that can be adapted for the study of such novel halogenated acetophenones.
Introduction
Halogenated organic compounds are cornerstones in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 4'-Bromo-2,2,2-trifluoroacetophenone is a prime example of a versatile building block that combines the reactivity of a ketone, the synthetic utility of an aryl bromide, and the unique electronic properties of a trifluoromethyl group. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic signature, and applications for researchers in drug discovery and chemical development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting.
Chemical Identifiers
A consistent and unambiguous identification of a chemical entity is crucial for scientific communication and procurement. The primary identifiers for 4'-Bromo-2,2,2-trifluoroacetophenone are summarized below.
| Identifier | Value |
| CAS Number | 16184-89-7[1][2][3] |
| IUPAC Name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one[4] |
| Synonyms | p-Bromo-α,α,α-trifluoroacetophenone, 4-Bromophenyl trifluoromethyl ketone |
| Molecular Formula | C₈H₄BrF₃O[1] |
| Molecular Weight | 253.02 g/mol [1] |
| InChI Key | IHGSAQHSAGRWNI-UHFFFAOYSA-N[3] |
| SMILES | FC(F)(F)C(=O)c1ccc(Br)cc1[3] |
Physicochemical Data
The physical properties of 4'-Bromo-2,2,2-trifluoroacetophenone dictate its handling, storage, and reaction conditions.
| Property | Value |
| Appearance | White to pale yellow transparent liquid or low melting crystals.[1] |
| Melting Point | 26-30 °C (lit.)[3] |
| Boiling Point | 95 °C at 4 mmHg (lit.)[3] |
| Density | 1.662 g/mL at 25 °C (lit.)[3] |
| Solubility | Slightly soluble in water.[1][4] |
| Flash Point | 205 °F (96 °C) - closed cup[1] |
Synthesis and Mechanism
The synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone can be achieved through various methods, with a common and effective route involving the reaction of an organometallic reagent with an ester.
Synthetic Protocol: Grignard-type Reaction
A robust method for the preparation of this ketone involves the acylation of a bromophenyl-derived organometallic species with an electrophilic trifluoroacetyl source. A representative procedure is detailed below, adapted from established synthetic transformations.[5]
Step-by-Step Methodology:
-
Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate. The causality here is that the bromine ortho to the desired reaction site is more labile to lithium-halogen exchange, which then rearranges to the more stable 4-lithiated species.
-
Acylation: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.05 eq) in anhydrous diethyl ether and cool it to -78 °C. Transfer the previously prepared organolithium solution to the ethyl trifluoroacetate solution via cannula.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 15-30 minutes, then allow it to warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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Work-up and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude 4'-Bromo-2,2,2-trifluoroacetophenone can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.
Caption: Synthesis workflow for 4'-Bromo-2,2,2-trifluoroacetophenone.
Spectroscopic Characterization
The structural elucidation of 4'-Bromo-2,2,2-trifluoroacetophenone is confirmed through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is characterized by the signals from the aromatic protons.
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Aromatic Region (δ 7.5-8.0 ppm): Due to the para-substitution pattern, the four aromatic protons will appear as a pair of doublets (an AA'BB' system). The protons ortho to the electron-withdrawing acetyl group will be deshielded and appear further downfield compared to the protons ortho to the bromine atom. A typical spectrum would show a doublet around δ 7.7 ppm and another doublet around δ 7.9 ppm, each integrating to 2H.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework.
-
Carbonyl Carbon (C=O): This carbon will appear as a quartet (due to coupling with the three fluorine atoms) in the downfield region, typically around δ 180-185 ppm.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet with a large C-F coupling constant, typically in the range of δ 115-120 ppm.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 125-140 ppm). The ipso-carbon attached to the bromine will be at a characteristic chemical shift, as will the ipso-carbon attached to the carbonyl group. The two sets of CH carbons will also be distinguishable.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of an aryl ketone conjugated with an electron-withdrawing group.
-
C-F Stretches: Strong, broad absorption bands will be present in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl group.
-
Aromatic C-H Stretches: Weak to medium bands will appear above 3000 cm⁻¹.
-
C-Br Stretch: A weak absorption may be observed in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 252 and 254 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Key Fragments: Common fragmentation pathways include the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 183/185 (BrC₆H₄CO⁺), and the loss of the entire acyl group to give the bromophenyl cation at m/z 155/157. A peak at m/z 69 corresponding to the CF₃⁺ fragment is also expected.
Reactivity and Applications in Drug Development
4'-Bromo-2,2,2-trifluoroacetophenone is a valuable intermediate due to the distinct reactivity of its functional groups.
Key Reactions
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Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling the synthesis of diverse compound libraries.
-
Ketone Chemistry: The ketone functional group can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, and condensation reactions to build more complex heterocyclic structures.
Applications in Medicinal Chemistry
-
Synthesis of MK-5046: This compound is a known reagent in the synthesis of MK-5046, which has been investigated as a selective agonist for the Bombesin receptor subtype-3 (BRS-3), a target for the treatment of obesity.[4]
-
Precursor to Bithiazole Derivatives: It is used in the preparation of carbonyl-bridged bithiazole derivatives, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities.[3][4]
Logical Flow of Application
The utility of 4'-Bromo-2,2,2-trifluoroacetophenone in drug discovery can be visualized as a branching pathway from a central, versatile core.
Caption: Synthetic utility of 4'-Bromo-2,2,2-trifluoroacetophenone.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are paramount.
-
GHS Hazard Statements: 4'-Bromo-2,2,2-trifluoroacetophenone is classified as an irritant. The relevant GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is noted to be moisture-sensitive.[4]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(3-fluoroanilino)ethanone. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-(4-ACETYLPHENYL)-2-PHENYLETHANE from POTASSIUM 2-PHENETHYLTRIFLUOROBORATE and 4-BROMOACETOPHENONE. Retrieved February 15, 2026, from [Link]
-
Alfa Chemical. (n.d.). 4'-Bromo-2,2,2-trifluoroacetophenone CAS:16184-89-7. Retrieved February 15, 2026, from [Link]
-
Chemstock. (n.d.). 4-BROMOACETOPHENONE GHS Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
MsdsDigital.com. (2016). Safety Data Sheet - Bromine trifluoride. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved February 15, 2026, from [Link]
-
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved February 15, 2026, from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. echemi.com [echemi.com]
- 3. 4′-ブロモ-2,2,2-トリフルオロアセトフェノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4'-Bromo-2,2,2-trifluoroacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE | 16184-89-7 [chemicalbook.com]
